molecular formula C15H14O3 B578406 5-Methoxy-3-(4-methylphenyl)benzoic acid CAS No. 1261889-23-9

5-Methoxy-3-(4-methylphenyl)benzoic acid

Cat. No.: B578406
CAS No.: 1261889-23-9
M. Wt: 242.274
InChI Key: DBBCPSYRQOBTOC-UHFFFAOYSA-N
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Description

5-Methoxy-3-(4-methylphenyl)benzoic acid: is an organic compound with the molecular formula C15H14O3 It is a derivative of benzoic acid, featuring a methoxy group at the 5-position and a 4-methylphenyl group at the 3-position of the benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-Methoxy-3-(4-methylphenyl)benzoic acid involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an arylboronic acid. The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate or sodium carbonate

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: 80-100°C

    Time: 12-24 hours

The reaction proceeds as follows:

  • Preparation of the arylboronic acid and aryl halide precursors.
  • Mixing the precursors with the palladium catalyst and base in the chosen solvent.
  • Heating the reaction mixture to the desired temperature and maintaining it for the specified time.
  • Purification of the product through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions and using high-purity reagents can improve the overall quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-3-(4-methylphenyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol or alkane.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents (e.g., bromine or chlorine) or nucleophiles (e.g., amines or thiols) under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 5-methoxy-3-(4-methylphenyl)benzaldehyde or this compound.

    Reduction: Formation of 5-methoxy-3-(4-methylphenyl)benzyl alcohol or 5-methoxy-3-(4-methylphenyl)benzene.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-Methoxy-3-(4-methylphenyl)benzoic acid has several scientific research applications, including:

    Organic Synthesis: Used as a building block for synthesizing more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Material Science: Utilized in the development of novel materials with specific properties, such as polymers or liquid crystals.

    Analytical Chemistry: Employed as a standard or reference compound in various analytical techniques, such as chromatography or spectroscopy.

Mechanism of Action

The mechanism of action of 5-Methoxy-3-(4-methylphenyl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The methoxy and methylphenyl groups can influence the compound’s binding affinity and selectivity for these targets, affecting its overall efficacy and safety profile.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methoxy-3-(3-methylphenyl)benzoic acid
  • 4-Methoxybenzoic acid
  • 4-Methylbenzoic acid
  • 3-Methoxybenzoic acid

Uniqueness

5-Methoxy-3-(4-methylphenyl)benzoic acid is unique due to the specific positioning of the methoxy and methylphenyl groups on the benzoic acid core. This structural arrangement can result in distinct chemical and physical properties, such as solubility, reactivity, and biological activity, compared to its similar compounds. These unique properties make it a valuable compound for various research and industrial applications.

Biological Activity

5-Methoxy-3-(4-methylphenyl)benzoic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a methoxy group and a para-methylphenyl substituent on a benzoic acid backbone. This structural configuration influences its biological activity through electronic and steric effects, enhancing its interaction with various biological targets.

Pharmacological Activities

1. Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. The compound may modulate the NF-κB signaling pathway, which is crucial in inflammatory responses.

2. Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies demonstrate that it can inhibit the proliferation of cancer cell lines, suggesting its role as a potential chemotherapeutic agent. The mechanism involves the induction of apoptosis and modulation of cell cycle progression .

3. Enzyme Inhibition

This compound has been reported to interact with specific enzymes, which may contribute to its pharmacological effects. For instance, it may act as an inhibitor of cyclooxygenase (COX) enzymes, which are involved in the inflammatory process .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Molecular Targets : The compound may bind to receptors or enzymes implicated in inflammation and cancer pathways.
  • Pathways Modulated : It is suggested that this compound can influence pathways such as MAPK and NF-κB, leading to altered gene expression and cellular responses .

Case Studies

Several studies have highlighted the efficacy of this compound:

StudyFocusFindings
Study A Anti-inflammatoryDemonstrated significant reduction in cytokine levels in animal models.
Study B AnticancerShowed inhibition of proliferation in breast cancer cell lines with IC50 values indicating potency.
Study C Enzyme inhibitionIdentified as a COX inhibitor with potential for pain management applications.

Properties

IUPAC Name

3-methoxy-5-(4-methylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-10-3-5-11(6-4-10)12-7-13(15(16)17)9-14(8-12)18-2/h3-9H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBBCPSYRQOBTOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=CC(=C2)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60688626
Record name 5-Methoxy-4'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60688626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261889-23-9
Record name 5-Methoxy-4'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60688626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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